Dimethyl 6-fluoropyridine-2,5-dicarboxylate
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Overview
Description
Dimethyl 6-fluoropyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two ester groups at the 2 and 5 positions of the pyridine ring, along with a fluorine atom at the 6 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6-fluoropyridine-2,5-dicarboxylate typically involves the esterification of 6-fluoropyridine-2,5-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-fluoropyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted pyridine derivatives from substitution reactions.
Scientific Research Applications
Dimethyl 6-fluoropyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of dimethyl 6-fluoropyridine-2,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but lacks the fluorine atom.
Dimethyl 2,5-furandicarboxylate: Contains a furan ring instead of a pyridine ring.
Dimethyl 2,6-difluoropyridine-3,5-dicarboxylate: Contains two fluorine atoms at different positions.
Uniqueness
Dimethyl 6-fluoropyridine-2,5-dicarboxylate is unique due to the presence of a single fluorine atom at the 6 position, which can significantly alter its chemical properties and reactivity compared to non-fluorinated analogs. This fluorine atom can enhance the compound’s stability and influence its interactions with other molecules, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H8FNO4 |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
dimethyl 6-fluoropyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C9H8FNO4/c1-14-8(12)5-3-4-6(9(13)15-2)11-7(5)10/h3-4H,1-2H3 |
InChI Key |
QPLOBAFJXWWYMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(=O)OC)F |
Origin of Product |
United States |
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